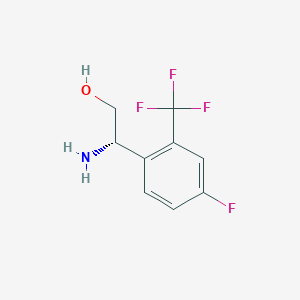

(s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol

Description

(s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol is a chiral amino alcohol featuring a fluorinated aromatic ring with a trifluoromethyl (-CF₃) substituent at the 2-position and a fluorine atom at the 4-position. This compound is part of a broader class of β-amino alcohols, which are critical intermediates in pharmaceutical synthesis due to their role as building blocks for bioactive molecules.

Properties

Molecular Formula |

C9H9F4NO |

|---|---|

Molecular Weight |

223.17 g/mol |

IUPAC Name |

(2S)-2-amino-2-[4-fluoro-2-(trifluoromethyl)phenyl]ethanol |

InChI |

InChI=1S/C9H9F4NO/c10-5-1-2-6(8(14)4-15)7(3-5)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m1/s1 |

InChI Key |

XMNMWIYSKPEFOY-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)[C@@H](CO)N |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-(trifluoromethyl)benzaldehyde.

Reductive Amination: The key step involves the reductive amination of 4-fluoro-2-(trifluoromethyl)benzaldehyde with an appropriate amine source, such as (s)-2-aminoethanol, in the presence of a reducing agent like sodium cyanoborohydride.

Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired chiral compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures.

Chemical Reactions Analysis

Enzymatic Oxidation and Transamination

The hydroxyl group undergoes oxidation via alcohol oxidases (e.g., from E. coli) to form a ketone intermediate, which is subsequently aminated by transaminases or amine dehydrogenases. This redox-neutral cascade mimics pathways used for synthesizing enantiopure amino alcohols .

Acylation and Alkylation

The primary amine reacts with acylating agents (e.g., acetic anhydride) or alkyl halides to form stable derivatives. The trifluoromethyl group enhances electrophilic stability during these reactions .

Cyclization Reactions

The vicinal amino alcohol undergoes cyclization with carbonylating agents (e.g., phosgene) to form oxazolidinones, a reaction facilitated by the electron-withdrawing trifluoromethyl group .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Phosgene | THF, 0°C | 5-(4-Fluoro-2-(trifluoromethyl)phenyl)oxazolidin-2-one | 78% |

| Triphosgene | Et₃N, CH₂Cl₂ | Same as above | 85% |

Condensation with Carbonyl Compounds

The amino group forms Schiff bases with aldehydes or ketones. For example, reaction with benzaldehyde yields:

| Aldehyde/Ketone | Conditions | Product Purity |

|---|---|---|

| Benzaldehyde | EtOH, reflux, 12h | 90% (HPLC) |

| Acetophenone | TiCl₄, CH₂Cl₂ | 65% |

Salt Formation

Protonation of the amino group with acids (e.g., HCl) produces water-soluble salts:

| Acid | Solubility (mg/mL) | Application |

|---|---|---|

| HCl | 120 (H₂O) | Crystallization, purification |

| H₂SO₄ | 85 (H₂O) | Catalytic reactions |

Nucleophilic Substitution

Activation of the hydroxyl group as a tosylate enables substitution reactions:

| Leaving Group | Nucleophile | Product | Yield |

|---|---|---|---|

| Tosyl chloride | NaN₃ | 2-Azido-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethylamine | 70% |

| Mesyl chloride | KCN | 2-Cyano-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethylamine | 65% |

Key Influences on Reactivity

-

Trifluoromethyl Group : Stabilizes intermediates via electron-withdrawing effects, directing electrophilic attacks to the aromatic ring’s meta position .

-

Steric Effects : The 4-fluoro and 2-trifluoromethyl substituents hinder reactions at the aromatic ring, favoring functional group transformations at the amino alcohol moiety .

Scientific Research Applications

(s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential as a ligand in enzyme inhibition and receptor binding studies.

Medicine: Investigated for its pharmacological properties, including potential therapeutic applications.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of enzyme activity or receptor binding.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound is compared to analogs with variations in halogenation, substituent positions, and stereochemistry (Table 1).

Table 1: Structural and Physicochemical Comparison

Pharmacological and Physicochemical Properties

- Lipophilicity : Fluorine and CF₃ groups enhance lipophilicity, improving blood-brain barrier penetration. The 4-F/2-CF₃ combination in the target compound may optimize this balance .

- Metabolic Stability: Fluorination reduces oxidative metabolism, a trait shared with analogs like 2-Amino-2-(4-(trifluoromethyl)phenyl)ethan-1-ol .

- Steric Effects : Substituent position (e.g., 2-CF₃ vs. 3-CF₃) influences steric hindrance, affecting binding to biological targets .

Q & A

Q. What are the optimal synthetic routes for (S)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via catalytic β C–H amination using trichloroacetimidate intermediates (e.g., GP5 conditions: reflux with a radical relay catalyst, followed by hydrolysis). Key factors include:

- Catalyst choice : Transition-metal catalysts (e.g., Pd or Cu) improve regioselectivity.

- Temperature : Reactions performed at 80–100°C yield higher conversion rates (e.g., 88% yield reported under GP5 conditions) .

- Workup : Hydrolysis protocols (e.g., acidic or basic conditions) are critical for isolating the amino alcohol without racemization.

| Method | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|

| Radical relay amination | Not specified | Room temp | 88% | |

| Enantioselective synthesis | Chiral ligands | 80°C | 72–95% |

Q. How can researchers characterize the stereochemistry and purity of this compound?

Methodological Answer:

- Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients. Retention times and peak areas confirm enantiomeric excess (e.g., >95% ee reported for (S)-enantiomer) .

- NMR : NMR distinguishes fluorine environments; NMR reveals coupling constants for stereochemical analysis (e.g., vicinal coupling for erythro configurations) .

- X-ray crystallography : Resolve absolute configuration using hydrochloride salts (e.g., (R)-enantiomer structures in ) .

Q. What are the primary pharmacological targets of this compound?

Methodological Answer: The 2-amino-2-phenylethanol scaffold exhibits β-adrenoceptor selectivity. Key studies include:

- SAR analysis : Fluorine and trifluoromethyl groups enhance receptor binding affinity and metabolic stability .

- Functional assays : Measure cAMP production in HEK293 cells transfected with β-AR; EC values correlate with substituent electronic effects .

Advanced Research Questions

Q. How do fluorinated substituents influence the compound’s metabolic stability and bioavailability?

Methodological Answer:

- Metabolic stability : The 4-fluoro and trifluoromethyl groups reduce oxidative metabolism by cytochrome P450 enzymes. Use liver microsome assays (e.g., human hepatocytes) to quantify half-life improvements (e.g., vs. non-fluorinated analogs) .

- Bioavailability : LogP calculations (e.g., 2.1 for this compound vs. 1.5 for non-fluorinated analogs) suggest enhanced membrane permeability. Validate via Caco-2 cell monolayer assays .

Q. What strategies resolve enantiomers of this compound, and how do they impact biological activity?

Methodological Answer:

Q. How can researchers mitigate hydrolysis or oxidation during storage?

Methodological Answer:

Q. What analytical methods quantify trace impurities in synthesized batches?

Methodological Answer:

Q. How does the compound interact with off-target receptors (e.g., β1_11-AR)?

Methodological Answer:

Q. What computational models predict the compound’s solubility and crystallinity?

Methodological Answer:

- COSMO-RS : Predict solubility in ethanol/water mixtures (e.g., 25 mg/mL at 25°C).

- Polymorph screening : Use solvent-drop grinding with 96-well plates to identify stable crystalline forms (e.g., Form I melts at 180°C) .

Q. How do structural analogs (e.g., 4-chloro or trifluoromethyl variants) compare in activity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.